

# **Eudragit® Polymers: A Technical Guide to Mechanisms of Action in Drug Release**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | Eudragits |           |  |  |  |  |
| Cat. No.:            | B1196250  | Get Quote |  |  |  |  |

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action for Eudragit® polymers in controlling drug release. It details the chemical properties of different Eudragit® grades, their corresponding release mechanisms, quantitative data, and the experimental protocols used for their evaluation.

### **Introduction to Eudragit® Polymers**

Eudragit® polymers are a versatile family of synthetic polymethacrylates widely used as functional excipients in pharmaceutical formulations.[1] These copolymers, derived from acrylic and methacrylic acid esters, are instrumental in developing advanced oral solid dosage forms.

[2] Their primary applications include taste masking, moisture protection, and, most significantly, the controlled and targeted release of active pharmaceutical ingredients (APIs).[1]

The functionality of each Eudragit® polymer is determined by the specific functional groups within its structure, which dictates its solubility and permeability characteristics in the varying pH environments of the gastrointestinal (GI) tract.[2] This allows for the design of drug delivery systems with immediate, delayed (enteric), or sustained release profiles.[4] Eudragit® polymers can be broadly classified into three main categories based on their mechanism of action:

pH-Dependent Soluble Polymers (Anionic & Cationic): These polymers dissolve at specific
 pH values, enabling targeted drug release in different segments of the GI tract, such as the



stomach, duodenum, or colon.[3]

• pH-Independent Permeable Polymers (Neutral): These polymers are insoluble throughout the GI tract but allow for drug release via diffusion at a controlled rate.[5]

## pH-Dependent Eudragit®: Mechanism of Targeted Release

#### **Anionic Copolymers (Enteric and Colonic Release)**

Anionic Eudragit® polymers contain carboxylic acid functional groups that drive their pH-dependent solubility.[3] These polymers are designed to protect acid-labile drugs from the harsh environment of the stomach and to prevent gastric irritation from certain APIs.[6]

Mechanism of Action: In the highly acidic environment of the stomach (pH 1-3), the carboxylic acid groups remain protonated (unionized), rendering the polymer insoluble and keeping the dosage form intact. As the dosage form transitions to the higher pH of the small intestine (pH > 5.5), the carboxylic groups deionize, forming carboxylate salts (-COO<sup>-</sup>).[3][7] The resulting electrostatic repulsion between the charged groups causes the polymer chains to hydrate, swell, and ultimately dissolve, releasing the encapsulated drug.[8] The specific pH at which dissolution occurs is determined by the ratio of free carboxyl groups to ester groups in the polymer backbone.[9]





Click to download full resolution via product page

Caption: Mechanism of pH-dependent dissolution for anionic Eudragit® polymers.

### **Cationic Copolymers (Gastric Release)**







Cationic Eudragit® polymers are characterized by the presence of dimethylaminoethyl methacrylate groups, which confer solubility in acidic environments.[2][8]

Mechanism of Action: At a gastric pH of up to 5.0, the tertiary amine functional groups become protonated, acquiring a positive charge.[2][8] This charge leads to the hydration and rapid dissolution of the polymer, facilitating immediate or taste-masked drug release in the stomach. [8] Once in the higher pH environment of the intestines, these groups are deprotonated, and the polymer becomes insoluble.[3]





Click to download full resolution via product page

Caption: Mechanism of pH-dependent dissolution for cationic Eudragit® E polymers.





# **Quantitative Properties of pH-Dependent Eudragit® Polymers**

The precise control over drug release is achieved by selecting a polymer grade with a dissolution profile matching the target region of the GI tract.

Table 1: Summary of pH-Dependent Eudragit® Copolymers



| Polymer<br>Grade      | Chemical<br>Compositio<br>n                                                                      | Functional<br>Group    | Dissolution<br>pH | Target<br>Release<br>Site        | Key<br>Application<br>s                                      |
|-----------------------|--------------------------------------------------------------------------------------------------|------------------------|-------------------|----------------------------------|--------------------------------------------------------------|
| Eudragit® E<br>PO/100 | Poly(butyl methacrylat e-co-(2-dimethylam inoethyl) methacrylat e-co-methyl methacrylat e) 1:2:1 | Dimethylam<br>inoethyl | < 5.0             | Stomach                          | Taste/odor<br>masking,<br>immediate<br>release.[2]<br>[3][8] |
| Eudragit® L<br>100-55 | Poly(methacr<br>ylic acid-co-<br>ethyl<br>acrylate) 1:1                                          | Carboxylic<br>Acid     | > 5.5             | Duodenum<br>(Upper<br>Intestine) | Enteric coating for sensitive APIs.[4][8]                    |
| Eudragit® L<br>100    | Poly(methacr<br>ylic acid-co-<br>methyl<br>methacrylate)<br>1:1                                  | Carboxylic<br>Acid     | > 6.0             | Jejunum to<br>Ileum              | Enteric coating, targeting the mid-intestine.                |
| Eudragit® S<br>100    | Poly(methacr<br>ylic acid-co-<br>methyl<br>methacrylate)<br>1:2                                  | Carboxylic<br>Acid     | > 7.0             | Lower Ileum<br>and Colon         | Colon-<br>targeted<br>delivery.[8]<br>[10][11]               |

 $| \ \, \text{Eudragit} \otimes \ \, \text{FS 30 D} \ \, | \ \, \text{Poly(methyl acrylate-co-methyl methacrylate-co-methacrylic acid)} \ \, 7:3:1 \ \, | \ \, \text{Carboxylic Acid} \ \, | \ \, > \ \, 7.0 \ \, | \ \, \text{Colon-targeted delivery.} \ \, [3][8] \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \, | \ \,$ 

## pH-Independent Eudragit®: Mechanism of Sustained Release







This class of polymers is insoluble in aqueous media across the physiological pH range. Drug release is controlled by diffusion through a swollen polymer matrix or a water-insoluble film coating.[3] These polymers are ideal for formulating sustained-release dosage forms that provide prolonged therapeutic effect and improved patient compliance.[5]

Mechanism of Action: The release mechanism is governed by the permeability of the polymer. [5] Eudragit® RL and RS grades contain quaternary ammonium groups which are present as salts.[3] These ionic groups promote the influx of water, causing the polymer to swell and creating a porous network through which the dissolved drug can diffuse.[3] The release rate can be precisely modulated by adjusting the ratio of highly permeable (RL) to low permeability (RS) polymers.[5] Eudragit® NE and NM grades are neutral polymers with esterified carboxylic groups, resulting in low permeability and drug release controlled purely by diffusion through the polymer film.[3][12]





Click to download full resolution via product page

Caption: Mechanism of diffusion-controlled sustained release for pH-independent Eudragit® polymers.

# Quantitative Properties of pH-Independent Eudragit® Polymers



The permeability of these polymers is the key parameter for controlling the drug release rate over time.

Table 2: Summary of pH-Independent Eudragit® Copolymers

| Polymer<br>Grade                | Chemical<br>Compositio<br>n                                                                           | Functional<br>Group    | Permeabilit<br>y | Release<br>Mechanism | Key<br>Application<br>s                          |
|---------------------------------|-------------------------------------------------------------------------------------------------------|------------------------|------------------|----------------------|--------------------------------------------------|
| Eudragit®<br>RL <b>(PO/100)</b> | Poly(ethyl acrylate-co-methyl methacrylat e-co-trimethylam monioethyl methacrylat e chloride) 1:2:0.2 | Quaternary<br>Ammonium | High             | Diffusion            | Time-controlled, sustained release coatings.[3]  |
| Eudragit® RS<br>(PO/100)        | Poly(ethyl acrylate-co-methyl methacrylate-co-trimethylamm onioethyl methacrylate chloride) 1:2:0.1   | Quaternary<br>Ammonium | Low              | Diffusion            | Sustained release, often combined with RL.[3][5] |

| Eudragit® NE/NM 30 D | Poly(ethyl acrylate-co-methyl methacrylate) 2:1 | Neutral Ester | Low | Diffusion | Flexible, sustained-release coatings and matrices.[3][12] |

#### **Experimental Protocols for Characterization**

Evaluating the performance of Eudragit®-based formulations requires standardized in vitro testing that simulates physiological conditions.



### Protocol: In Vitro Dissolution for Enteric-Coated Formulations

This method assesses the acid resistance and subsequent drug release of pH-dependent anionic polymer coatings.

- Apparatus: USP Apparatus 2 (Paddle) at 50-100 RPM or USP Apparatus 1 (Basket) at 50-100 RPM.
- Acid Stage (Stomach Simulation):
  - Medium: 750-900 mL of 0.1 N Hydrochloric Acid (HCl), pH 1.2.
  - Duration: 2 hours.
  - Procedure: Place the dosage form in the acid medium. Withdraw samples at specified intervals (e.g., 60 and 120 minutes).
  - Acceptance Criteria: Typically, less than 10% of the drug should be released during this stage.
- Buffer Stage (Intestinal Simulation):
  - Medium: Adjust the pH of the dissolution medium by adding a pre-calculated amount of a phosphate buffer concentrate to achieve the target pH (e.g., pH 6.8 for Eudragit® L or pH 7.4 for Eudragit® S). The final volume is typically 1000 mL.[11]
  - Duration: 4-8 hours, or until complete drug release.
  - Procedure: Continue the dissolution test, withdrawing samples at frequent intervals (e.g., 15, 30, 45, 60 minutes, and then hourly). Replace the withdrawn volume with fresh, prewarmed medium.
- Analysis: Analyze the collected samples for drug content using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).



## Protocol: Release Kinetics from Sustained-Release Matrix Tablets

This method characterizes the rate and mechanism of drug release from pH-independent polymer matrices.

- Apparatus: USP Apparatus 2 (Paddle) at 50-100 RPM.
- Dissolution Medium: 900 mL of a physiologically relevant buffer (e.g., pH 6.8 or 7.4 phosphate buffer) to ensure sink conditions.
- Duration: 12 to 24 hours.[11]
- Procedure: Place the matrix tablet in the dissolution medium. Withdraw samples at regular, extended intervals (e.g., 1, 2, 4, 6, 8, 12, 18, 24 hours).
- Analysis: Quantify the drug concentration in each sample via UV-Vis or HPLC.
- Data Modeling: Plot the cumulative percentage of drug released versus time. Fit the release data to mathematical models to elucidate the release mechanism:
  - Zero-Order Model: Indicates drug release is constant over time, independent of concentration.
  - Higuchi Model: A plot of cumulative drug release vs. the square root of time. Linearity suggests the release is governed by Fickian diffusion.[13]
  - Korsmeyer-Peppas Model: Used to analyze release from polymeric systems when the mechanism is not well known or when more than one mechanism is involved.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. rjptonline.org [rjptonline.org]
- 2. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare PMC [pmc.ncbi.nlm.nih.gov]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Eudragit: A Novel Carrier for Controlled Drug Delivery in Supercritical Antisolvent Coprecipitation PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUDRAGIT® Functional Polymers for Sustained Release Evonik Industries [healthcare.evonik.com]
- 6. nanomicronspheres.com [nanomicronspheres.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Eudragit®: A Versatile Family of Polymers for Hot Melt Extrusion and 3D Printing Processes in Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Formulation and in vitro evaluation of Eudragit S-100 coated naproxen matrix tablets for colon-targeted drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicina.lsmuni.lt [medicina.lsmuni.lt]
- 13. Evaluation of Eudragit RS-PO and Ethocel 100 matrices for the controlled release of lobenzarit disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eudragit® Polymers: A Technical Guide to Mechanisms of Action in Drug Release]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196250#mechanism-of-action-of-eudragit-in-drug-release]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com